Hydroxychloroquine O-Sulfate Sodium Salt
Description
Properties
Molecular Formula |
C₁₈H₂₅ClN₃NaO₄S |
|---|---|
Molecular Weight |
437.92 |
Synonyms |
2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol 1-(Hydrogen Sulfate) Sodium Salt; 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]ethylamino]ethanol Sulfate Sodium Salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways
Proposed Pathways for Formation in Synthetic Schemes
The formation of Hydroxychloroquine (B89500) O-Sulfate is primarily proposed as a side reaction or degradation product during the synthesis of its more common pharmaceutical counterpart, Hydroxychloroquine Sulfate (B86663). The key reaction involves the esterification of the primary alcohol group on the hydroxychloroquine molecule with sulfuric acid. researchgate.net
During the industrial preparation of hydroxychloroquine sulfate, the final step typically involves the salt formation by reacting hydroxychloroquine free base with sulfuric acid in a suitable solvent, such as methanol (B129727) or ethanol (B145695). google.comgoogle.com Under these acidic conditions, the terminal hydroxyl group (-OH) of the N-hydroxyethyl side chain can react with sulfuric acid to form a sulfate ester, yielding Hydroxychloroquine O-Sulfate. researchgate.net This is considered a potential impurity in the final drug product. researchgate.net The reaction is essentially a sulfuric acid-catalyzed dehydration/esterification at the primary alcohol.
The general industrial process involves heating 4,7-dichloroquinoline (B193633) with the hydroxychloroquine side chain (N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine) to produce the hydroxychloroquine base. google.com This base is then dissolved in a solvent like methanol, and sulfuric acid is added to precipitate the sulfate salt. google.com It is within this step that the conditions are ripe for the formation of the O-sulfate ester.
Controlled Laboratory Synthesis for Analytical Standards
Hydroxychloroquine O-Sulfate and its sodium salt are not typically synthesized as primary therapeutic agents but are prepared in controlled laboratory settings for use as analytical standards. chemicalbook.comcaymanchem.com Their availability is crucial for accurately identifying and quantifying them as potential impurities in bulk hydroxychloroquine sulfate. patsnap.com
The controlled synthesis mirrors the conditions under which it forms as an impurity. The process starts with purified hydroxychloroquine free base, which is dissolved in an inert solvent. A stoichiometric amount of a sulfating agent is then introduced under controlled temperature conditions to favor the formation of the O-sulfate ester over the diamine salt.
Alternatively, the synthesis of the parent compound, hydroxychloroquine sulfate, provides the foundational methodology. A common laboratory and industrial-scale synthesis involves the following steps:
Reacting 4,7-dichloroquinoline with 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine. This condensation reaction is often carried out at elevated temperatures, sometimes in the presence of a catalyst like phenol. chemicalbook.com
Isolation of Hydroxychloroquine Base. After the reaction, the mixture is typically basified to isolate the hydroxychloroquine free base.
Salt Formation. The purified hydroxychloroquine base is dissolved in a solvent, commonly 95% ethanol or methanol, and cooled. google.comgoogle.com Concentrated sulfuric acid is then added dropwise to form the hydroxychloroquine sulfate salt, which precipitates out of the solution and is isolated by filtration. google.comgoogle.com By carefully controlling the stoichiometry and reaction conditions in this final step, the synthesis can be directed to produce the O-sulfate derivative.
Commercially available analytical standards of Hydroxychloroquine O-Sulfate and its sodium salt are offered by various suppliers for research and quality control purposes. chemicalbook.comcaymanchem.com These standards are essential for the validation of analytical methods designed to monitor the purity of hydroxychloroquine sulfate drug products. chemicalbook.com
Investigated Chemical Derivatization and Analog Generation
The chemical modification of hydroxychloroquine and its related compounds is primarily investigated for analytical purposes, such as enhancing detection in chromatographic methods.
One notable example is the derivatization of hydroxychloroquine sulfate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In a developed analytical method, hydroxychloroquine sulfate is first hydrolyzed and then converted to a benzoate (B1203000) derivative. researchgate.netnih.gov This is achieved through a one-step derivatization and dispersive liquid-liquid microextraction (DLLME) process where benzoyl chloride in chloroform (B151607) is added to the sample. researchgate.netnih.gov This derivatization makes the molecule more volatile and suitable for GC-MS analysis.
In the context of analog generation, isotopically labeled standards are crucial for quantitative analysis using mass spectrometry. A deuterated analog, Hydroxychloroquine-d4 O-Sulfate , has been synthesized. synzeal.com This compound, where four hydrogen atoms on the pentyl chain are replaced with deuterium (B1214612), serves as an internal standard in analytical methods, allowing for more accurate quantification of the target analyte in complex matrices. synzeal.com The synthesis of other impurities related to hydroxychloroquine sulfate also represents a form of analog generation, providing the necessary reference materials to ensure the quality and safety of the drug. patsnap.com
Advanced Analytical Characterization and Structural Elucidation
Spectroscopic Techniques for Structural Confirmation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful toolkit for probing the intricate details of molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Specifically, ¹H (proton) and ¹³C (carbon) NMR are instrumental in mapping the hydrogen and carbon frameworks of a compound.
Despite its importance, a comprehensive search of scientific databases has not yielded any publicly available ¹H or ¹³C NMR spectra for Hydroxychloroquine (B89500) O-Sulfate Sodium Salt. Such data would be invaluable for definitively assigning the proton and carbon signals and confirming the successful sulfation at the hydroxyl group of the parent molecule.
Interactive Data Table 1: NMR Data for Hydroxychloroquine O-Sulfate Sodium Salt
Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment ¹H Data not available Data not available Data not available Data not available ¹³C Data not available Data not available
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. High-Resolution Mass Spectrometry (HRMS) further refines this by providing highly accurate mass measurements, which are crucial for deducing the elemental composition of a molecule. Fragmentation analysis within an MS experiment can also offer clues about the compound's structure.
The theoretical molecular weight of this compound is established. clearsynth.comcaymanchem.com However, detailed experimental mass spectra, including fragmentation patterns obtained through techniques like tandem mass spectrometry (MS/MS), are not documented in the available literature for this specific derivative.
Interactive Data Table 2: Mass Spectrometry Data for this compound
Technique Parameter Value MS Ionization Mode Data not available Major Fragment Ions (m/z) Data not available HRMS Calculated Mass [M-Na]⁻ 414.1258 Measured Mass [M-Na]⁻ Data not available
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule. The resulting spectra, which are based on the molecule's vibrational modes, serve as a unique "fingerprint."
For this compound, specific experimental IR and Raman spectra are not found in the public record. The introduction of the O-sulfate group would introduce characteristic vibrational bands, particularly for the S=O and S-O bonds, that would distinguish its spectrum from that of the parent hydroxychloroquine molecule.
Interactive Data Table 3: Vibrational Spectroscopy Data for this compound
Technique Wavenumber (cm⁻¹) Assignment IR Data not available Data not available Raman Data not available Data not available
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds containing chromophores (light-absorbing structural features), such as the quinoline (B57606) ring system present in this compound.
Specific UV-Vis spectral data, including the wavelengths of maximum absorbance (λmax) in various solvents, for this compound are not reported in the scientific literature.
Interactive Data Table 4: UV-Vis Spectroscopic Data for this compound
Solvent λmax (nm) Molar Absorptivity (ε) Data not available Data not available Data not available
X-ray Diffraction and Crystallographic Studies for Solid-State Structure (if applicable)
For crystalline solids, X-ray diffraction (XRD) and single-crystal X-ray crystallography provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.
To date, no crystallographic studies or X-ray diffraction data for this compound have been published. Consequently, details regarding its crystal system, space group, and unit cell parameters remain unknown.
Computational Structural Analysis and Spectroscopic Property Prediction
In instances where experimental data is lacking, computational chemistry offers a powerful alternative for predicting molecular structure and spectroscopic properties. Methods such as Density Functional Theory (DFT) can provide valuable theoretical insights that can guide future experimental investigations.
A review of the current scientific literature indicates that no computational studies have been performed to analyze the structure or predict the spectroscopic properties of this compound.
Application of Deuterated Analogs in Characterization (e.g., Hydroxychloroquine-D4 O-Sulfate Sodium Salt)
In modern bioanalytical chemistry, particularly in methods involving mass spectrometry, the use of stable isotope-labeled compounds as internal standards is the gold standard for quantification. This approach is critical for accurately determining the concentration of analytes in complex biological matrices like blood or plasma. A deuterated analog, such as Hydroxychloroquine-D4 O-Sulfate Sodium Salt, is an ideal internal standard for the analysis of this compound.
The fundamental principle behind this application is that the deuterated compound is chemically identical to the non-deuterated analyte. Consequently, it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to the replacement of four hydrogen atoms with deuterium (B1214612) atoms, it has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring highly specific and accurate measurement. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique where this application is utilized. nih.govnih.gov In a typical assay, a known quantity of the deuterated internal standard (e.g., Hydroxychloroquine-D4 O-Sulfate) is added to the biological sample containing the analyte of interest (Hydroxychloroquine O-Sulfate). During analysis, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, correcting for potential experimental inconsistencies. nih.gov
While specific studies detailing the use of Hydroxychloroquine-D4 O-Sulfate for the analysis of its non-deuterated counterpart are not prevalent in public literature, the methodology is well-established through the extensive use of Hydroxychloroquine-d4 (HCQ-d4) for the quantification of the parent drug and its other primary metabolites. nih.govsemanticscholar.orgnih.gov These studies provide a clear blueprint for how deuterated analogs are applied in structural and quantitative analysis.
For instance, in LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The four-Dalton mass difference from the deuterium labeling is clearly observed in these transitions.
The following table illustrates typical mass spectrometry parameters used for Hydroxychloroquine (HCQ) and its deuterated internal standard (HCQ-d4), demonstrating the principle that would be applied to the O-sulfate metabolite and its deuterated analog.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Hydroxychloroquine (HCQ) | 336.1 | 247.1 | Represents the protonated molecule and a characteristic fragment ion. escholarship.org |
| Hydroxychloroquine-d4 (HCQ-d4) | 340.4 | 251.4 | Mass shift of +4 Da in both precursor and fragment ions due to deuterium labeling. nih.gov |
The application of Hydroxychloroquine-D4 O-Sulfate Sodium Salt in the characterization of its non-labeled form follows this exact logic. It enables researchers to:
Achieve Accurate Quantification: By correcting for matrix effects and variations in sample processing and instrument response. fda.gov
Confirm Structural Identity: The predictable mass shift between the labeled and unlabeled compound in high-resolution mass spectrometry helps confirm the elemental composition and identity of the analyte.
Improve Method Robustness: The use of a stable isotope-labeled internal standard is a key requirement for validating bioanalytical methods according to regulatory guidelines. nih.gov
Development and Validation of Advanced Analytical Methods
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating complex mixtures. Various chromatographic techniques are utilized to assess the quality of Hydroxychloroquine (B89500) Sulfate (B86663).
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of hydroxychloroquine sulfate and its impurities in raw materials and final dosage forms. nih.govgoogle.com These methods are essential for quality control, ensuring that the product meets the stringent requirements of pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). shimadzu.com
A key application of HPLC is the separation and quantification of related substances, including desethylhydroxychloroquine (DHC), hydroxychloroquine-O-acetate (HCA), 4,7-dichloroquinoline (B193633) (DCQ), and Hydroxychloroquine-O-Sulfate (HCS). nih.gov Stability-indicating HPLC methods have been developed using a Quality by Design (QbD) approach to ensure that the analytical procedure is robust and reliable for its intended purpose. nih.gov These methods can effectively separate the main compound from degradation products and process impurities. nih.govgoogle.com
Method development often involves selecting an appropriate stationary phase, such as a phenyl or C18 column, and optimizing the mobile phase composition, pH, and flow rate to achieve the desired separation. nih.gov For instance, a gradient method using a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) can resolve adjacent peaks, such as DHC and HCQ, which might otherwise merge. nih.gov Detection is typically performed using ultraviolet (UV) or photodiode array (PDA) detectors at specific wavelengths, such as 220 nm, 254 nm, or 329 nm, to achieve high sensitivity. nih.govgoogle.com Validation of these HPLC methods confirms their linearity, precision, accuracy, and specificity over a defined concentration range. nih.gov Chiral HPLC methods have also been developed to separate the enantiomers (R and S forms) of hydroxychloroquine, often using a chiral column or chiral mobile phase additives. wiley.combiorxiv.org
Table 1: Example HPLC Method Parameters for Hydroxychloroquine Sulfate Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | X-terra phenyl (250 × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with 0.3 M Phosphate Buffer (pH 2.5) and Acetonitrile | nih.gov |
| Flow Rate | 1.5 mL/min | nih.gov |
| Detection | UV at 220 nm | nih.gov |
| Column (USP) | Not specified, requires resolution > 1.8 between chloroquine (B1663885) and HCQ | shimadzu.com |
| Mobile Phase (USP) | Isocratic | shimadzu.com |
| Detection (USP) | UV at 254 nm | shimadzu.com |
| Column (Chiral) | CHIRALPAK AY-H | biorxiv.org |
| Mobile Phase (Chiral) | n-hexane/isopropanol/diethylamine (85:15:0.1 v/v/v) | biorxiv.org |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to provide faster analysis times and superior resolution. fda.gov This enhanced performance is particularly valuable for analyzing complex samples containing multiple impurities. nih.govwiley.com
UHPLC methods have been successfully applied to the analysis of Hydroxychloroquine Sulfate tablets, allowing for the identification and quantification of numerous impurities, some of which may be present in very low concentrations (0.08%–0.62%). nih.gov The use of advanced column technologies, such as solid-core particles, in UHPLC facilitates the rapid and simultaneous determination of hydroxychloroquine and its related compounds. fda.gov For example, a UHPLC-MS/MS method using a Cortecs Phenyl column with 1.6 µm solid-core silica (B1680970) particles was developed for a high-throughput analysis with a run time of just 10 minutes. fda.gov
The improved resolution offered by UHPLC is critical for separating closely eluting impurities and ensuring accurate quantification, which is essential for meeting regulatory guidelines like the ICH Q3B(R2) requirements. nih.gov UHPLC systems are often coupled with mass spectrometry to provide definitive structural information about the separated impurities. nih.govwiley.com
Table 2: Comparison of HPLC and UHPLC Performance for HCQ Analysis
| Feature | Conventional HPLC (USP Method) | UHPLC Method | Source |
|---|---|---|---|
| Run Time | ~7 minutes | ~3 minutes | waters.com |
| Resolution | Lower | Higher (Improved separation of HCQ and chloroquine) | waters.com |
| Peak Shape | More tailing | Less tailing | waters.com |
| System | HPLC System | ACQUITY Arc System | waters.com |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful hyphenated technique for the separation, determination, and structural identification of various compounds. nih.gov While less common than HPLC for analyzing non-volatile compounds like hydroxychloroquine sulfate, GC-based methods can be employed following a derivatization step. nih.govresearchgate.netnih.gov
Derivatization is a chemical modification process that converts non-volatile analytes into a form that is suitable for GC analysis. thermofisher.com For hydroxychloroquine sulfate, a one-step derivatization and dispersive liquid-liquid microextraction (DLLME) method has been developed. researchgate.netnih.gov In this procedure, the compound is first hydrolyzed and then converted to a more volatile benzoate (B1203000) derivative using benzoyl chloride. nih.gov This allows for subsequent separation and sensitive detection by GC-MS. nih.gov
This approach has been optimized by carefully adjusting parameters such as the type and volume of extraction solvents, pH, mixing method, and concentration of the derivatizing agent. researchgate.netnih.gov The use of sample preparation techniques like microextraction also helps to preconcentrate the analyte from complex matrices, such as biological samples, thereby enhancing the detection power of the GC-MS system. nih.gov
Capillary Electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of hydroxychloroquine and its metabolites. nih.gov Though used less frequently than HPLC, CE offers advantages in certain applications, such as chiral separations and analysis in complex biological matrices. nih.govnih.gov
A CE method was developed for the simultaneous detection and measurement of hydroxychloroquine and its active metabolite, desethylhydroxychloroquine (DHCQ), in whole blood. nih.gov The separation is achieved in an uncoated fused-silica capillary by optimizing the background electrolyte (BGE), pH, separation voltage, and temperature. nih.gov For example, a BGE mixture of an aqueous TRIS solution (pH 2.6) and methanol (B129727) (85:15) at a voltage of +20 kV provided effective separation in under 12 minutes. nih.gov
Validation of the CE method demonstrated excellent linearity and recovery. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were determined to be in the sub-micromolar range, highlighting the method's sensitivity. nih.gov CE has also been noted as a viable technique for the enantioselective analysis of hydroxychloroquine. nih.govnih.gov
Table 3: Performance Characteristics of a Validated CE Method for HCQ and DHCQ
| Parameter | Hydroxychloroquine (HCQ) | Desethylhydroxychloroquine (DHCQ) | Source |
|---|---|---|---|
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | nih.gov |
| Concentration Range | 0.5–8 µmol/L | 0.5–8 µmol/L | nih.gov |
| Mean Recovery | 99%–101% | 98%–99% | nih.gov |
| LOD | 0.13 ± 0.04 µmol/L | 0.13 ± 0.06 µmol/L | nih.gov |
| LOQ | 0.37 ± 0.03 µmol/L | 0.43 ± 0.04 µmol/L | nih.gov |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled capabilities for both quantification and structural identification. youtube.com The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for pharmaceutical analysis. nih.govnih.gov
LC-MS/MS methods provide high sensitivity and selectivity, making them ideal for detecting trace-level impurities and for pharmacokinetic studies in biological matrices. fda.govnih.gov A validated UHPLC-MS/MS method was developed for the simultaneous quantification of hydroxychloroquine and three of its impurities in tablets. fda.gov This method utilizes Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection, achieving a rapid analysis time of 10 minutes. fda.gov
Another powerful hyphenated technique is UHPLC combined with Quadrupole/Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS). This approach was used to analyze hydroxychloroquine sulfate tablets and characterize six previously unknown impurities. nih.govwiley.com The high-resolution mass spectrometry data allows for the determination of the exact mass of the impurities, which, combined with their fragmentation patterns (MS/MS), enables confident structural elucidation. nih.govwiley.com Coupling LC with online solid-phase extraction and Nuclear Magnetic Resonance (LC-SPE-NMR) further enhances characterization by providing definitive structural confirmation of the isolated impurities. nih.gov
Electrochemical Methods for Sensitive Detection
Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the determination of electroactive compounds like hydroxychloroquine. nih.govnih.gov These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Various voltammetric techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), have been employed for the analysis of hydroxychloroquine. nih.govniscpr.res.in The sensitivity and selectivity of these methods can be significantly enhanced by modifying the surface of the working electrode. nih.govkoreascience.kr
A range of modified electrodes has been developed for this purpose, including:
CuO/GO Nanocomposite Modified Carbon Paste Electrode (CuO/GO NC/MCPE): This sensor showed good sensitivity for detecting hydroxychloroquine in the nanomolar range using DPV. koreascience.krresearchgate.net
Sodium Dodecyl Sulphate Modified Carbon Nanotube Paste Electrode (SDSMCNTPE): The addition of the SDS surfactant provided excellent electrocatalytic activity for the oxidation of hydroxychloroquine, with a detection limit of 0.85 µM. nih.gov
3D-Printed Electrodes: An additively manufactured electrode made of conductive PLA containing carbon black was used with SWV for fast and sensitive determination, achieving a detection limit of 0.04 µmol L⁻¹. nih.govnih.gov
Graphene-based Electrodes: Modified glassy carbon electrodes using materials like vanadium disulfide quantum dots embedded in graphene aerogel have been proposed for the simultaneous analysis of hydroxychloroquine and other drugs. nih.gov
These electrochemical sensors have demonstrated good analytical performance with wide linear ranges, low detection limits, and successful application in the analysis of pharmaceutical formulations and biological samples. nih.govniscpr.res.innih.gov
Table 4: Performance of Various Electrochemical Sensors for Hydroxychloroquine (HCQ) Detection
| Electrode System | Technique | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| 3D-Printed CB-PLA Electrode | SWV | 0.4–7.5 μmol L⁻¹ | 0.04 μmol L⁻¹ | nih.govnih.gov |
| SDSMCNTPE | DPV | 10–40 µM | 0.85 µM | nih.gov |
| CuO/GO NC/MCPE | DPV | 0.6 to 16 μM | 69 to 92 nM | koreascience.krresearchgate.net |
Method Validation Parameters for Chemical Purity and Content Uniformity
The validation of analytical methods is a critical requirement for the quality control of pharmaceutical products. For compounds like Hydroxychloroquine O-Sulfate Sodium Salt, which is a known process-related impurity and derivative of Hydroxychloroquine Sulfate, robust analytical methods are essential to ensure the chemical purity of the active pharmaceutical ingredient (API) and the content uniformity of the final dosage form. nih.govsynzeal.com Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that an analytical procedure is suitable for its intended purpose. researchgate.net
Chemical Purity
Chemical purity is assessed by quantifying the main compound and its impurities. Analytical methods are developed to separate and quantify any related substances, including process impurities like Hydroxychloroquine O-Sulfate. A highly sensitive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often employed for this purpose. nih.gov
One such method was developed to quantify Hydroxychloroquine Sulfate and its related impurities, including Hydroxychloroquine-O-Sulfate (HCS). nih.gov The validation of this method ensures its performance characteristics meet the required standards for specificity, linearity, precision, accuracy, and sensitivity. researchgate.net
Specificity The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or placebo constituents. For the HPLC method, specificity was confirmed by demonstrating that there was no interference from placebo peaks at the retention times of Hydroxychloroquine and its impurities, including HCS. nih.gov The chromatographic separation was achieved using an X-terra phenyl column (250 × 4.6 mm, 5 µm) with a gradient mobile phase and UV detection at 220 nm. nih.gov
Linearity Linearity establishes the relationship between the concentration of an analyte and the analytical signal. The linearity of the HPLC method for HCS and other impurities was evaluated over a range from the Limit of Quantitation (LOQ) to 150% of the target concentration. nih.gov The results demonstrated a direct proportionality between concentration and peak area.
Table 1: Linearity Data for Hydroxychloroquine-O-Sulfate (HCS)
| Parameter | Result |
| Concentration Range | LOQ to 150% of target concentration (e.g., ~0.5 µg/mL to 15 µg/mL) |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
This table is representative of data found in method validation studies for related substances. nih.gov
Precision Precision reflects the closeness of agreement among a series of measurements from the same homogeneous sample. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. For the HCS impurity test, the precision was demonstrated by calculating the Relative Standard Deviation (%RSD) of the results.
Table 2: Precision Results for HCS Quantification
| Precision Type | Acceptance Criterion (%RSD) | Observed Result (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% | < 2.0% |
| Intermediate Precision | ≤ 2.0% | < 2.0% |
Data derived from validation studies of HPLC methods for Hydroxychloroquine and its impurities. nih.gov
Accuracy Accuracy is determined by measuring the recovery of the analyte spiked into a sample matrix. For impurity quantification, accuracy is typically assessed by spiking known amounts of the impurity (HCS) into the drug product matrix at different concentration levels.
Table 3: Accuracy (Recovery) Data for HCS
| Spiked Concentration Level | Mean Recovery (%) |
| LOQ | 95.0% - 105.0% |
| 100% | 98.0% - 102.0% |
| 150% | 98.0% - 102.0% |
This table represents typical recovery results for impurity analysis, demonstrating the method's accuracy.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are crucial for ensuring that even trace amounts of impurities like HCS can be reliably controlled.
Content Uniformity
Content uniformity testing is performed on final dosage forms (e.g., tablets) to ensure that each unit contains a consistent amount of the active pharmaceutical ingredient, which is essential for consistent therapeutic effect. While this compound is an impurity/derivative, the principles of content uniformity validation would apply if it were formulated as an API. The validation of a content uniformity method, typically using HPLC or UV-Spectrophotometry, involves similar parameters as purity testing.
Method Validation Parameters for Content Uniformity A UV-Spectrophotometric method, for instance, can be validated for the determination of a compound like Hydroxychloroquine Sulfate in a pharmaceutical formulation. researchgate.net The validation would confirm the method's suitability for routine quality control testing of content uniformity.
Table 4: General Method Validation Parameters for Content Uniformity
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | No interference from excipients in the dosage form. | Clean baseline at the analyte's wavelength/retention time. |
| Linearity | Proportional response over a specified concentration range (e.g., 70-130% of test concentration). | Correlation Coefficient (r²) > 0.999 |
| Precision (Repeatability) | %RSD of multiple preparations of the same sample batch. | %RSD ≤ 2.0% |
| Accuracy (Recovery) | Recovery of analyte spiked over a range of concentrations into a placebo matrix. | 98.0% - 102.0% recovery |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80% to 120% of the label claim. |
This table outlines standard validation parameters for a content uniformity test as per ICH guidelines.
Chemical Stability and Degradation Pathways
Forced Degradation Studies (e.g., hydrolytic, oxidative, photolytic, thermal stress)
Forced degradation studies on hydroxychloroquine (B89500) sulfate (B86663) reveal its stability profile under different stress conditions. The compound is relatively stable under acidic conditions, even at elevated temperatures. duke.edu However, it shows susceptibility to degradation under strong basic, oxidative, and photolytic stress. duke.edu
Under basic conditions (e.g., 6.0 M NaOH at 70°C), approximately 15% degradation occurs within 2.5 hours. duke.edu The compound is highly sensitive to oxidation, with significant degradation (around 85%) observed after a short exposure to sodium hypochlorite. duke.edu Photolytic stress, involving exposure to UV light (254 nm), also leads to degradation, with about a 15% loss of the compound over 40 hours. duke.edu
Table 1: Summary of Forced Degradation Studies on Hydroxychloroquine Sulfate
| Stress Condition | Parameters | Observation |
|---|---|---|
| Acidic Hydrolysis | Up to 6.0 M HCl, 60°C, 72 hours | Very stable |
| Basic Hydrolysis | 1.0 M NaOH, 60°C, 70 hours | Stable |
| 6.0 M NaOH, 70°C, 2.5 hours | ~15% degradation | |
| Oxidative | 10% Sodium Hypochlorite, 30 mins | ~85% degradation |
| Photolytic | 254 nm UV light, 38°C, 40 hours | ~15% degradation |
Identification and Characterization of Degradation Products
For hydroxychloroquine, several degradation products have been identified following forced degradation, particularly under photolytic conditions. nih.gov These products result from modifications to the parent molecule, such as de-ethylation, dechlorination, hydroxylation, and N-oxidation. nih.gov Electron beam irradiation studies have also identified various degradation products with different mass-to-charge ratios (m/z), indicating complex degradation pathways involving reactions with hydroxyl radicals. mdpi.com
Identified degradation products of hydroxychloroquine include:
N-de-ethylated HCQ nih.gov
N-dehydroxyethyl-7-dechloro-7-hydroxy HCQ nih.gov
Dechlorinated HCQ nih.gov
N-dealkylated HCQ nih.gov
HCQ N-oxide nih.gov
Kinetic Studies of Degradation Processes
Kinetic studies on the degradation of hydroxychloroquine in aqueous solutions under electron beam treatment indicate that the process follows pseudo-first-order kinetics. bibliotekanauki.plresearchgate.net The rate of degradation is influenced by factors such as the initial concentration of the compound and the pH of the solution. bibliotekanauki.pl The reaction with free radicals, particularly hydroxyl radicals (•OH), is a key driver of the degradation process. researchgate.netnih.gov
Influence of pH and Other Chemical Conditions on Stability
The stability of hydroxychloroquine is significantly influenced by pH. The degradation is more pronounced in both acidic and alkaline environments compared to neutral conditions when subjected to electrochemical oxidation. nih.gov For instance, electrochemical treatment shows higher removal percentages at acidic (pH 2.1-4.2) and neutral pH compared to alkaline conditions (pH 9.0-12.1). nih.gov The degradation process can lead to a decrease in the pH of the solution due to the formation of acidic intermediate products. nih.govnih.gov
While this information provides a framework for understanding the stability of the hydroxychloroquine molecule, it does not specifically address the unique properties that the O-Sulfate Sodium Salt functional group may impart. Without dedicated research on this specific compound, a detailed and accurate profile of its chemical stability and degradation pathways remains uncharacterized.
Biotransformation and Metabolic Pathways in Vitro and Non Clinical Contexts
Enzymatic Biotransformation Mechanisms in Model Systems
In vitro and non-clinical studies have established that hydroxychloroquine (B89500) is primarily metabolized by the cytochrome P450 (CYP) enzyme system located in the liver. patsnap.com Specific isozymes, including CYP2C8, CYP2D6, and CYP3A4/5, have been identified as key players in its biotransformation. nih.govnih.gov The N-dealkylation reactions that form the major metabolites are catalyzed by these P450 enzymes. nih.gov
To simulate mammalian drug metabolism, microbial systems are employed as model systems in preclinical screenings. nih.gov Filamentous fungi, such as Cunninghamella echinulata var. elegans, have been used successfully to study the biotransformation of hydroxychloroquine. nih.gov This particular fungus is known to possess a significant number of cytochrome P450 genes, enabling it to effectively metabolize xenobiotics in a manner that can mimic pathways seen in mammals. nih.gov In one study, C. echinulata var. elegans was shown to efficiently transform hydroxychloroquine into less polar metabolites. nih.gov
The major P450 enzymes responsible for the metabolism of hydroxychloroquine are summarized in the table below.
| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |
| Cytochrome P450 | CYP2C8, CYP2D6, CYP3A4, CYP3A5 | Catalyze N-dealkylation reactions. nih.govnih.gov |
Identification of Biotransformation Products in Non-Human Biological Matrices
The metabolism of hydroxychloroquine leads to the formation of several biotransformation products, which have been identified in various non-human biological matrices. In rodents, such as mice and rats, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to quantify hydroxychloroquine and its primary metabolites in blood and tissue samples. nih.govnih.gov
The major metabolites consistently identified are desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bisdesethylchloroquine (BDCQ). nih.govnih.gov Of these, desethylhydroxychloroquine is considered an active metabolite. nih.gov
In a unique biotransformation study using the fungus Cunninghamella echinulata var. elegans, a novel metabolite was identified as 4-(1,2,3,4-tetrahydroquinolin-4-ylamino)pentan-1-ol (HCQ-M). nih.gov This discovery highlights that microbial models can reveal unique metabolic pathways. nih.gov
The primary biotransformation products of hydroxychloroquine identified in non-clinical models are detailed below.
| Biotransformation Product | Abbreviation | Matrix Identified In |
| Desethylhydroxychloroquine | DHCQ | Mouse Blood and Tissues nih.gov |
| Desethylchloroquine | DCQ | Mouse Blood and Tissues nih.gov |
| Bisdesethylchloroquine | BDCQ | Mouse Blood and Tissues nih.gov |
| 4-(1,2,3,4-tetrahydroquinolin-4-ylamino)pentan-1-ol | HCQ-M | Cunninghamella echinulata var. elegans culture nih.gov |
Mechanistic Insights into Biological Transformation Pathways
The primary mechanistic pathway for the metabolism of hydroxychloroquine in both in vivo and in vitro systems is N-dealkylation. nih.gov This process involves the removal of ethyl groups from the side chain of the molecule, a reaction catalyzed by CYP enzymes. nih.govnih.gov This leads to the sequential formation of desethylhydroxychloroquine and bisdesethylchloroquine. nih.gov
Studies utilizing microbial models have provided deeper mechanistic insights. The biotransformation by C. echinulata var. elegans involved a more complex series of reactions than simple dealkylation. nih.gov In addition to N-dealkylation at the side chain, the transformation also included a 7-chloro-elimination and a reduction of the two conjugated double bonds within the quinoline (B57606) ring system of the parent compound. nih.gov This multi-step process resulted in the formation of the novel metabolite, HCQ-M. nih.gov
| Transformation Pathway | Description | Resulting Product(s) |
| N-dealkylation | Removal of ethyl groups from the nitrogen atom in the side chain, catalyzed by CYP450 enzymes. nih.gov | Desethylhydroxychloroquine, Bisdesethylchloroquine nih.gov |
| 7-chloro-elimination & Reduction | Observed in fungal biotransformation; involves removal of the chlorine atom at position 7 and reduction of the quinoline ring. nih.gov | 4-(1,2,3,4-tetrahydroquinolin-4-ylamino)pentan-1-ol nih.gov |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of Hydroxychloroquine (B89500) O-Sulfate. These calculations provide valuable information on molecular geometry, charge distribution, and frontier molecular orbitals.
One study conducted by Noureddine and colleagues in 2021 utilized DFT with the B3LYP/6-31G* level of theory to optimize the structures of both hydroxychloroquine and its sulfate (B86663) salt. Their findings revealed significant differences in the electronic properties between the two forms. For instance, the dipole moment of hydroxychloroquine was calculated to be 7.33 D in the gas phase, which increased to 11.04 D for hydroxychloroquine sulfate. This increase in dipole moment suggests a higher degree of polarity for the sulfate salt, which can influence its interactions with other molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap generally corresponds to higher reactivity. Theoretical studies have calculated these electronic parameters for hydroxychloroquine, providing a basis for understanding its reactivity. For hydroxychloroquine sulfate, the presence of the sulfate group alters the electronic distribution and, consequently, the HOMO-LUMO energy gap, thereby modulating its reactivity.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For hydroxychloroquine, MEP maps show negative potential regions around the nitrogen and oxygen atoms, indicating them as likely sites for electrophilic attack. uomustansiriyah.edu.iq In hydroxychloroquine sulfate, the sulfate group introduces a significant region of negative electrostatic potential, which can influence its binding and interaction with biological macromolecules.
| Compound | Method | Dipole Moment (Gas Phase, Debye) | Dipole Moment (Water, Debye) |
|---|---|---|---|
| Hydroxychloroquine | DFT/B3LYP/6-31G | 7.33 | 11.037 |
| Hydroxychloroquine Sulfate | DFT/B3LYP/6-31G | 11.04 | 29.853 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and flexibility. These simulations are particularly useful for understanding how a molecule like Hydroxychloroquine O-Sulfate behaves in different environments.
A notable study by Mamontov and colleagues in 2020 investigated the effect of hydration on the molecular dynamics of hydroxychloroquine sulfate using quasielastic neutron scattering and MD simulations. uomustansiriyah.edu.iq The research focused on the rotational dynamics of the methyl groups within the molecule, as these motions can be sensitive to the local environment and may influence the drug's activity. uomustansiriyah.edu.iq
The study found that the activation energy for methyl group rotation was significantly influenced by the level of hydration and the resulting structural order. In a dry, highly ordered state of hydroxychloroquine sulfate, the activation energy for the broad dynamic component of methyl rotation was determined to be 7.0 ± 0.4 kJ/mol. uomustansiriyah.edu.iq However, in a more disordered, hydrated state, the activation barriers for methyl group rotation were randomized and, on average, significantly reduced. This suggests that the presence of water molecules in a disordered arrangement can facilitate the stochastic motions of the methyl groups. uomustansiriyah.edu.iq Such facilitated motion may allow for more efficient exploration of the molecule's conformational space, which could have implications for its interactions with biological targets.
| Sample Condition | Activation Energy (kJ/mol) |
|---|---|
| Dry Hydroxychloroquine Sulfate | 7.0 ± 0.4 |
| More Ordered Hydrated Hydroxychloroquine Sulfate | 6.2 ± 0.3 |
Prediction of Molecular Interactions with Non-Therapeutic Chemical or Biological Systems
Understanding the interactions of Hydroxychloroquine O-Sulfate with various chemical and biological systems is crucial for predicting its behavior and potential non-therapeutic effects. Molecular docking and molecular dynamics simulations are key computational techniques employed for this purpose.
A 2023 study by Xiang and colleagues investigated the interaction mechanism between hydroxychloroquine sulfate and collagen, a major component of connective tissue, using a combination of spectroscopic methods and computational simulations. nih.gov While collagen can be a drug delivery carrier, in this context, the study provides insight into the non-therapeutic binding of the compound to a significant biological macromolecule. nih.gov
The molecular docking results from this study indicated that hydroxychloroquine sulfate binds within a cavity of the collagen molecule. nih.gov The primary driving forces for this interaction were identified as hydrophobic interactions, with some contribution from hydrogen bonds. nih.gov Specifically, the simulations showed that the quinoline (B57606) ring of hydroxychloroquine sulfate is buried in a hydrophobic pocket of the collagen, while the hydroxyl and amino groups are involved in hydrogen bonding. nih.gov
Molecular dynamics simulations further elucidated the stability of the hydroxychloroquine sulfate-collagen complex. nih.gov The simulations revealed that the binding of the compound induces changes in the secondary structure and microstructure of collagen. nih.gov This detailed understanding of the interaction at a molecular level can provide valuable insights into the compound's behavior in a biological environment, independent of its therapeutic actions. nih.gov
Environmental Chemistry and Fate
Environmental Occurrence and Distribution in Aquatic Systems
The presence of Hydroxychloroquine (B89500) O-Sulfate Sodium Salt and its parent compound, hydroxychloroquine, in aquatic environments is primarily a result of human consumption and subsequent excretion, as well as improper disposal of unused medication. scielo.brscielo.br Wastewater treatment plants (WWTPs) are major conduits for the entry of these compounds into rivers, lakes, and other surface waters, as conventional treatment processes are often not effective in their complete removal. scielo.brscielo.br
While specific data on the measured environmental concentrations of Hydroxychloroquine O-Sulfate Sodium Salt are limited, studies have predicted and, in some cases, detected concentrations of the parent compound, hydroxychloroquine, in various aquatic systems. For instance, predicted environmental concentrations (PECs) for hydroxychloroquine have been estimated in raw wastewater, secondary effluent, and surface water. scielo.brscielo.br One study detected elevated concentrations of hydroxychloroquine, close to 50 µg/L, in the primary sludge of a WWTP. This highlights the potential for these compounds to accumulate in solid phases within treatment systems.
A study investigating a river water sample confirmed the presence of HCQ at a concentration of approximately 26.7 mg L−1, which was determined using both spectrophotometric and differential pulse voltammetry methods. mdpi.com Another study reported the detection of HCQ in a river water sample at a concentration of approximately 3.27 ± 0.04 × 10−3 mM through spectrophotometric evaluation, and a similar concentration of 2.85 ± 0.06 × 10−3 mM was found using a differential pulse voltammetric (DPV) approach with a cork-graphite sensor. mdpi.com
The physicochemical properties of this compound, such as its high water solubility, influence its distribution in aquatic environments. gnest.org Its tendency to be present in the dissolved phase facilitates its transport over long distances in riverine systems. However, its potential to partition to sediment and sludge should not be overlooked, as indicated by its detection in primary sludge. The persistence and potential for bioaccumulation of these compounds further underscore the importance of understanding their environmental occurrence. scielo.brgnest.org
Table 1: Predicted Environmental Concentrations (PECs) of Hydroxychloroquine
| Environmental Compartment | Predicted Concentration (ng/L) | Reference |
| Domestic Wastewater | 833 | scielo.br |
| Surface Water | 78.3 | scielo.br |
Biodegradation and Abiotic Transformation in Environmental Compartments
The persistence of this compound in the environment is largely dictated by its susceptibility to biodegradation and abiotic transformation processes.
Biodegradation:
Studies on the biodegradation of hydroxychloroquine suggest that it is not readily biodegradable. One study reported 0% biotic degradation of hydroxychloroquine over a 28-day period, indicating its resistance to microbial breakdown under standard test conditions. scielo.br The complex chemical structure of the quinoline (B57606) ring is likely a contributing factor to its recalcitrance. While specific studies on the microbial degradation of this compound are scarce, the stability of the parent compound suggests that the sulfate (B86663) conjugate may also exhibit significant persistence in the environment. The primary mechanism of microbial degradation, when it occurs, is often initiated by hydroxylation, a process that may be slow for a molecule like HCQ. researchgate.net
Abiotic Transformation:
Hydrolysis is a key abiotic transformation pathway for many organic compounds in aquatic environments. However, research indicates that hydroxychloroquine is resistant to hydrolytic degradation. gnest.org This stability across a range of pH values contributes to its persistence in water.
Information regarding the abiotic transformation of this compound in soil and sediment is limited. However, given its high water solubility, it is expected to be mobile in these compartments. Its potential to adsorb to organic matter and clay particles in soil and sediment could influence its transport and availability for degradation. The presence of functional groups, such as the hydroxyl and amine groups, may facilitate some level of interaction with environmental matrices.
Phototransformation Pathways in Aquatic Environments
Phototransformation, or the degradation of a compound by light, is a significant process that can influence the fate of pharmaceuticals in the aquatic environment.
Studies have shown that hydroxychloroquine is susceptible to photolytic degradation under simulated solar radiation. gnest.orgnih.govresearchgate.net The rate of this degradation is significantly influenced by the pH of the water, with faster degradation observed at higher pH values. gnest.orgnih.gov For instance, the half-life of hydroxychloroquine under simulated sunlight has been reported to be as short as 5.5 minutes at pH 9, while it can be as long as 23.1 hours at pH 4. nih.gov
The presence of other substances in the water can also affect the phototransformation of hydroxychloroquine. Humic acids, nitrate, and iron(III) have been found to enhance its photodegradation, likely due to the formation of hydroxyl radicals which can attack the hydroxychloroquine molecule. nih.govresearchgate.net Conversely, ions such as chloride, sulfate, and bromide can inhibit its photodegradation. nih.gov
The primary phototransformation pathway for hydroxychloroquine is hydroxylation. nih.gov This process involves the addition of hydroxyl groups to the molecule, leading to the formation of various degradation products. Some of the identified photoproducts of hydroxychloroquine include desethylhydroxychloroquine. researchgate.net While specific studies on the phototransformation pathways of this compound are not widely available, it is plausible that it undergoes similar degradation processes, potentially with some variations in the resulting byproducts due to the presence of the sulfate group. One study has noted the formation of hydroxychloroquine-O-sulfate as a possible degradation impurity during the manufacturing process under certain conditions, though this is distinct from environmental phototransformation. nih.gov Further research is needed to elucidate the specific photolytic fate of the sulfate conjugate in the environment.
Advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, have also been investigated for the degradation of hydroxychloroquine. mdpi.comnih.govresearchgate.net These processes, such as electrochemical oxidation, can lead to the formation of intermediates like 7-chloro-4-quinolinamine, oxamic acid, and oxalic acid, and ultimately to the mineralization of the compound. nih.gov
Table 2: Factors Influencing the Photodegradation of Hydroxychloroquine
| Factor | Effect on Degradation Rate | Reference |
| High pH | Increases | gnest.orgnih.gov |
| Low pH | Decreases | gnest.orgnih.gov |
| Humic Acids | Enhances | nih.govresearchgate.net |
| Nitrate | Enhances | nih.gov |
| Iron(III) | Enhances | nih.gov |
| Chloride | Inhibits | nih.gov |
| Sulfate | Inhibits | nih.gov |
| Bromide | Inhibits | nih.gov |
Analytical Challenges in Environmental Monitoring
The accurate and reliable monitoring of this compound in environmental samples presents several analytical challenges. These challenges primarily stem from the low concentrations at which the compound is typically found in the environment and the complexity of the environmental matrices. researchgate.netresearchgate.net
Low Environmental Concentrations:
Hydroxychloroquine and its sulfate salt are often present in aquatic environments at trace levels, typically in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. scielo.br Detecting and quantifying such low concentrations requires highly sensitive analytical instrumentation.
Matrix Effects:
Environmental samples, such as wastewater and surface water, are complex mixtures containing a wide variety of organic and inorganic constituents. These matrix components can interfere with the analysis of the target compound, leading to either suppression or enhancement of the analytical signal. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of the analytical method. researchgate.net
Analytical Techniques:
Several analytical techniques have been employed for the determination of hydroxychloroquine and its sulfate salt. High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or photodiode array (PDA) detectors, is commonly used. nih.gov However, for enhanced selectivity and sensitivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing trace levels of these compounds in complex matrices. nih.gov Electrochemical methods, such as differential pulse voltammetry, have also been developed for the detection of hydroxychloroquine. mdpi.commdpi.com
To overcome the challenges of low concentrations and matrix effects, sample preparation steps such as solid-phase extraction (SPE) are often necessary to pre-concentrate the analyte and remove interfering substances from the sample. The development of robust and validated analytical methods is crucial for generating reliable data on the environmental occurrence and fate of this compound.
Table 3: Analytical Methods for the Determination of Hydroxychloroquine and its Sulfate Salt
| Analytical Technique | Matrix | Key Advantages | Key Challenges | Reference(s) |
| HPLC-UV/PDA | Pharmaceutical Formulations, Water | Readily available, cost-effective | Lower sensitivity, potential for interference | nih.gov |
| LC-MS/MS | Biological Fluids, Environmental Samples | High sensitivity and selectivity | Matrix effects, cost of instrumentation | nih.gov |
| Electrochemical Methods | Water | Portability, low cost, rapid analysis | Susceptibility to fouling, matrix interferences | mdpi.commdpi.com |
Future Research Directions and Emerging Opportunities
Development of Novel and Green Synthetic Routes
The synthesis of Hydroxychloroquine (B89500) O-Sulfate Sodium Salt presents an opportunity to apply modern, sustainable chemical principles. Traditional synthetic routes for quinoline-based compounds often involve harsh conditions and hazardous reagents. Future research should focus on developing novel and green synthetic methodologies.
Key Research Thrusts:
Microwave-Assisted Synthesis: This technique has shown promise for the synthesis of 4-aminoquinoline (B48711) derivatives, offering benefits such as shorter reaction times and reduced energy consumption mdpi.compreprints.org. Exploring microwave-assisted sulfation of the hydroxyl group in Hydroxychloroquine and subsequent salt formation could lead to a more efficient and environmentally friendly process.
Continuous-Flow Synthesis: Continuous-flow chemistry offers significant advantages in terms of safety, scalability, and process control. A high-yielding continuous-flow synthesis for Hydroxychloroquine has been developed, which could be adapted for the production of its O-Sulfate derivative beilstein-journals.org. This approach could lead to a more streamlined and cost-effective manufacturing process.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Investigating the potential of sulfotransferases to selectively sulfate (B86663) the hydroxyl group of Hydroxychloroquine could provide a highly specific and environmentally benign synthetic route.
Computer-Assisted Synthesis Planning: Automated retrosynthesis tools can help identify novel and economically viable synthetic routes that bypass patented methods and utilize inexpensive starting materials researchgate.net. Applying these computational tools could uncover innovative pathways to Hydroxychloroquine O-Sulfate Sodium Salt.
| Synthetic Approach | Potential Advantages | Relevant Findings for Parent Compound |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Effective for 4-aminoquinoline derivatives mdpi.compreprints.org |
| Continuous-Flow Synthesis | Improved safety, scalability, and process control | High-yielding process developed for Hydroxychloroquine beilstein-journals.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Microbial transformations of Hydroxychloroquine have been studied researchgate.netnih.gov |
| Computer-Assisted Planning | Identification of novel, cost-effective routes | Alternative synthetic plans for Hydroxychloroquine have been proposed researchgate.net |
Application of Advanced Spectroscopic Techniques for In-Situ Analysis
A thorough understanding of the synthesis and chemical behavior of this compound requires the use of advanced analytical techniques. In-situ analysis, in particular, can provide real-time insights into reaction kinetics and mechanisms.
Emerging Opportunities:
Process Analytical Technology (PAT): The integration of PAT in the pharmaceutical industry allows for real-time monitoring and control of manufacturing processes longdom.orgstepscience.com. Implementing spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy during the synthesis of this compound could ensure consistent product quality and optimize reaction conditions researchgate.net.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques and solid-state NMR can provide detailed structural information and insights into the intermolecular interactions of this compound in both solution and the solid state researchgate.netnih.gov.
Vibrational Spectroscopy (FT-IR and Raman): These techniques are powerful tools for identifying functional groups and studying molecular vibrations. They can be used to monitor the sulfation reaction and characterize the final product researchgate.netrsc.org.
Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound and for identifying any impurities or degradation products rsc.org.
Investigation of Solid-State Polymorphism and Amorphous Forms
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. The existence of different crystalline forms (polymorphs) or non-crystalline (amorphous) forms of this compound is a critical area for investigation.
Future Research Focus:
Polymorph Screening: A systematic screening for different polymorphic forms of this compound should be conducted using various crystallization techniques. New salt forms of Hydroxychloroquine have been successfully prepared and characterized, indicating the potential for polymorphism in its derivatives researchgate.net.
Structural Characterization: Single-crystal and powder X-ray diffraction (PXRD) are the definitive methods for determining the crystal structure of different polymorphs nih.govresearchgate.netgoogle.comepo.org.
Physicochemical Characterization: The different solid forms should be characterized using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic vapor sorption (DVS) to determine their thermal properties, stability, and hygroscopicity rsc.orgresearchgate.net.
Amorphous Forms: The preparation and characterization of amorphous this compound could be explored, as amorphous forms often exhibit enhanced solubility and dissolution rates qub.ac.uk.
| Solid-State Property | Analytical Techniques | Importance |
| Crystalline Structure | Single-Crystal and Powder X-ray Diffraction (PXRD) | Determines the arrangement of molecules in the solid state. |
| Thermal Behavior | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Provides information on melting point, decomposition temperature, and stability. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Measures the tendency of the solid to absorb moisture from the atmosphere. |
| Solubility and Dissolution | In-vitro dissolution studies | Key parameters influencing the potential bioavailability of the compound. |
Deeper Mechanistic Elucidation of Chemical Transformations and Interactions
A fundamental understanding of the chemical reactivity of this compound is crucial for predicting its stability, degradation pathways, and potential interactions with other molecules.
Areas for Mechanistic Studies:
Degradation Studies: The degradation of Hydroxychloroquine under various conditions (e.g., oxidative stress, photolysis) has been investigated researchgate.netbibliotekanauki.plmalariaworld.orgscielo.brresearchgate.net. Similar studies on the O-Sulfate derivative would be essential to determine its stability and identify its degradation products. The sulfate ester group may offer different degradation pathways compared to the parent alcohol.
Metabolic Profiling: The metabolism of Hydroxychloroquine involves N-dealkylation nih.gov. Investigating the in vitro and in vivo metabolism of the O-Sulfate derivative would be necessary to understand its pharmacokinetic profile and identify its metabolites researchgate.netnih.govfrontiersin.org.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and reactivity of the molecule, providing insights into its potential reaction mechanisms malariaworld.orgscielo.brresearchgate.net.
Strategies for Environmental Remediation and Waste Management
The widespread use of pharmaceuticals like Hydroxychloroquine has led to their detection in the environment, raising concerns about their potential ecological impact jmaterenvironsci.com. It is imperative to develop strategies for the remediation of water resources contaminated with Hydroxychloroquine and its derivatives, including the O-Sulfate sodium salt.
Future Environmental Research:
Advanced Oxidation Processes (AOPs): AOPs, such as electrochemical oxidation and Fenton-like processes, have shown effectiveness in degrading Hydroxychloroquine in aqueous solutions researchgate.netresearchgate.netmdpi.com. The efficacy of these methods for the O-Sulfate derivative should be investigated.
Bioremediation: The use of microorganisms to degrade pharmaceutical pollutants is a sustainable and environmentally friendly approach nih.govnih.gov. Research into microbial strains capable of metabolizing this compound could lead to effective bioremediation strategies.
Adsorption-Based Methods: The use of adsorbents like activated carbon and biochar for the removal of quinoline-based compounds from wastewater is a promising technique mdpi.comresearchgate.net. The adsorption capacity of various materials for this compound should be evaluated.
Waste Management in Manufacturing: Implementing green chemistry principles in the synthesis of this compound will not only make the process more sustainable but also reduce the generation of hazardous waste researchgate.netdntb.gov.ua.
| Remediation Strategy | Description | Applicability to Quinolines |
| Advanced Oxidation Processes (AOPs) | Use of highly reactive species (e.g., hydroxyl radicals) to degrade pollutants. | Effective for Hydroxychloroquine degradation researchgate.netresearchgate.netmdpi.com. |
| Bioremediation | Use of microorganisms to break down contaminants. | A developing area for pharmaceutical remediation nih.govnih.gov. |
| Adsorption | Binding of pollutants to the surface of an adsorbent material. | Activated carbon and biochar show promise for quinoline (B57606) removal mdpi.comresearchgate.net. |
| Green Chemistry in Synthesis | Minimizing waste and use of hazardous substances at the source. | Reduces the environmental footprint of pharmaceutical production researchgate.netdntb.gov.ua. |
Q & A
Q. How should researchers prepare standard solutions of Hydroxychloroquine O-Sulfate Sodium Salt for assay and impurity analysis?
To ensure reproducibility, standard solutions must be prepared according to United States Pharmacopeia (USP) monographs. Use HPLC-grade solvents and validate system suitability criteria (e.g., resolution, sensitivity, and reproducibility) using reference standards. For example, the Chloroquine Phosphate HPLC assay protocol requires baseline separation of peaks and <2% relative standard deviation (RSD) for replicate injections . Calibrate instruments using USP-grade Hydroxychloroquine Sulfate Tablets or Chloroquine Phosphate as controls.
Q. What methodological steps are critical for validating a UV-spectrophotometric assay for this compound?
Follow ICH guidelines for linearity, accuracy, precision, and robustness. Key steps include:
- Linearity : Prepare standard solutions across a concentration range (e.g., 2–20 µg/mL) and measure absorbance at λmax (typically 343 nm for Hydroxychloroquine derivatives).
- Precision : Perform intra-day and inter-day analyses using dual-beam UV-Vis spectrophotometers (e.g., Jasco V-630) with ≤2% RSD .
- Sample preparation : Use electronic balances for weight measurements and dissolve samples in phosphate buffer (pH 6.8) to mimic physiological conditions .
Q. How does solubility impact experimental design for this compound?
Solubility dictates formulation and analytical protocols. This compound is highly soluble in aqueous buffers but precipitates in acidic media. For in vitro studies, use distilled water or saline (0.9% NaCl) for dissolution. For precipitation methods, adjust pH to 4.5–5.0 to isolate the compound .
Advanced Research Questions
Q. How can researchers design randomized controlled trials (RCTs) to evaluate this compound’s efficacy in autoimmune diseases?
Adopt double-blind, placebo-controlled designs with stratified randomization. Key considerations:
- Endpoint selection : Use validated metrics like SLE Disease Activity Index (SLEDAI) or time-to-flare in lupus studies .
- Control groups : Compare against placebo or active comparators (e.g., Chloroquine Phosphate). In a 24-week lupus trial, placebo groups showed 2.5× higher flare risk than Hydroxychloroquine-treated cohorts .
- Concomitant therapies : Standardize corticosteroid doses (e.g., prednisone) to isolate drug effects .
Q. How should researchers address contradictory data in studies evaluating Hydroxychloroquine’s antiviral effects?
Contradictions often arise from variability in dosage, patient stratification, and study rigor. Mitigate bias by:
- Dose standardization : Use 400 mg/day for antiviral studies, as per early COVID-19 trials .
- Patient stratification : Segment by disease severity (mild vs. severe) and comorbidities (e.g., diabetes).
- Meta-analysis : Pool data from ≥10 studies to identify trends, adjusting for confounders like small sample sizes (<100 patients) .
Q. What advanced analytical methods are required to study isomer-specific effects of Hydroxychloroquine derivatives?
Chiral chromatography (e.g., HPLC with amylose-based columns) is essential to separate (R)- and (S)-isomers. For example, (R)-Hydroxychloroquine (purity >95%) reduces insulin degradation rates in liver homogenates at 2.5–20 mg/mL, requiring LC-MS/MS for quantification . Validate enantiomer stability under storage conditions (e.g., -80°C for long-term preservation).
Q. How can pharmacovigilance data inform risk-benefit analysis of this compound?
Integrate FDA Adverse Event Reporting System (FAERS) data to identify rare adverse events (AEs). For example:
Q. What computational tools enhance safety profiling in long-term Hydroxychloroquine studies?
Leverage patient similarity networks (PSNs) with OHDSI tools (Athena, Achilles) to analyze real-world data. Key steps:
- Data extraction : Use NLP to curate EHRs for rheumatoid arthritis cohorts.
- Risk prediction : Apply machine learning (Python/R) to identify cardiovascular mortality signals in patients treated >5 years .
- Validation : Compare against RCT data to adjust for confounding variables (e.g., azithromycin co-administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
